1-Methoxy-2-(trifluoromethyl)benzene

Description

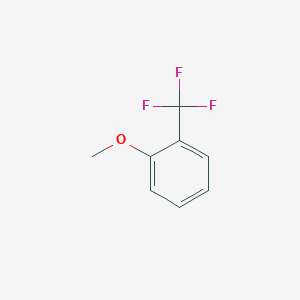

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-12-7-5-3-2-4-6(7)8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPJMWUXVOTGQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395-48-2 | |

| Record name | 395-48-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methoxy-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-methoxy-2-(trifluoromethyl)benzene, a key intermediate in the development of pharmaceuticals and other advanced materials. The primary synthetic route detailed herein is the O-methylation of 2-(trifluoromethyl)phenol, a reaction that follows the principles of the Williamson ether synthesis. This document outlines the experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway to facilitate a thorough understanding of the process.

Core Synthesis Pathway: O-Methylation of 2-(Trifluoromethyl)phenol

The most direct and widely applicable method for the synthesis of this compound is the O-methylation of 2-(trifluoromethyl)phenol. This reaction is a classic example of the Williamson ether synthesis, which involves the deprotonation of a phenol to form a phenoxide, followed by a nucleophilic substitution reaction (SN2) with a methylating agent.

Common methylating agents for this transformation include dimethyl sulfate and methyl iodide. The choice of base and solvent is crucial for the reaction's success, with common systems including potassium carbonate in acetone or dimethylformamide (DMF), or sodium hydroxide in an aqueous or biphasic system.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 2-(trifluoromethyl)phenol. These parameters are based on established general procedures for the methylation of phenols and may be optimized for specific laboratory conditions.

| Parameter | Value | Notes |

| Starting Material | 2-(Trifluoromethyl)phenol | --- |

| Methylating Agent | Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄) | Methyl iodide is often used in laboratory settings, while dimethyl sulfate can be a more reactive and cost-effective option for larger scales, though it is more hazardous. |

| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) | Potassium carbonate is a milder base, typically used in solvents like acetone or DMF. Sodium hydroxide is a stronger base, often used in aqueous or phase-transfer conditions. |

| Solvent | Acetone, Dimethylformamide (DMF), or Water | The choice of solvent depends on the base used and the desired reaction temperature. Acetone and DMF are suitable for reactions with potassium carbonate, while water is used with sodium hydroxide. |

| Molar Ratio (Phenol:Base:Methylating Agent) | 1 : 1.5-2.0 : 1.2-1.5 | An excess of base is used to ensure complete deprotonation of the phenol. A slight excess of the methylating agent drives the reaction to completion. |

| Reaction Temperature | Room Temperature to Reflux (56-153 °C) | Reactions in acetone are typically run at reflux (56 °C). DMF allows for a wider range of temperatures, often from room temperature to around 100 °C. Aqueous reactions with NaOH may be run at or slightly above room temperature. |

| Reaction Time | 4 - 24 hours | Reaction time is dependent on the specific reagents, solvent, and temperature used. Progress is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC). |

| Yield | >90% (Typical) | High yields are generally achievable with careful optimization of reaction conditions. |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via the O-methylation of 2-(trifluoromethyl)phenol using methyl iodide and potassium carbonate in acetone.

Materials:

-

2-(Trifluoromethyl)phenol

-

Anhydrous Potassium Carbonate (K₂CO₃), finely ground

-

Methyl Iodide (CH₃I)

-

Anhydrous Acetone

-

Diethyl ether

-

Deionized Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(trifluoromethyl)phenol (1.0 eq).

-

Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5-2.0 eq) and anhydrous acetone to the flask. The volume of acetone should be sufficient to create a stirrable suspension.

-

Addition of Methylating Agent: While stirring the suspension at room temperature, add methyl iodide (1.2-1.5 eq) dropwise.

-

Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-24 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and rinse the solid with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the acetone washings, and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x volume of organic layer) and then with brine (1 x volume of organic layer).

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification (Optional): If necessary, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis Pathway Diagram

The following diagram illustrates the logical workflow of the synthesis of this compound.

Caption: Synthesis workflow for this compound.

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trichloromethyl)anisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(trifluoromethyl)anisole. The information is curated for researchers, scientists, and professionals in drug development who utilize fluorinated compounds in their work. This document summarizes key quantitative data, outlines relevant experimental methodologies, and presents visual representations of synthetic pathways.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 2-(trifluoromethyl)anisole. This data is essential for understanding its behavior in various experimental and industrial settings.

| Property | Value | Source |

| Molecular Formula | C₈H₇F₃O | [1] |

| Molecular Weight | 176.14 g/mol | [1][2] |

| Physical State | Liquid | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Characteristic | [1] |

| Melting Point | -14.3 – -14.1 °C | [4] |

| Boiling Point | 173 – 174 °C (@ 754 mmHg) | [4] |

| Density | 1.198 g/mL (Relative) | [1] |

| Refractive Index | 1.4524 (@ 20 °C) | [4] |

| Solubility | Data not available. Ethers are generally soluble in organic solvents and sparingly soluble in water.[5][6][7][8][9][10] |

Experimental Protocols

Determination of Boiling Point

The boiling point of 2-(trifluoromethyl)anisole can be determined using a distillation apparatus. The compound is heated in a flask connected to a condenser. A thermometer is placed at the vapor-liquid equilibrium point to record the temperature at which the liquid boils under a specific atmospheric pressure. For more precise measurements, a vacuum distillation setup can be used to determine the boiling point at reduced pressures.[4]

Determination of Melting Point

To determine the melting point, a sample of solidified 2-(trifluoromethyl)anisole is placed in a capillary tube and heated in a melting point apparatus.[4] The temperature range from which the solid begins to melt to when it becomes completely liquid is recorded as the melting point.

Measurement of Refractive Index

The refractive index is measured using a refractometer.[4] A small drop of the liquid is placed on the prism of the instrument, and the refractive index is read directly from the scale at a specified temperature, typically 20°C.

Synthesis of 2-(Trifluoromethyl)anisole

A common synthetic route to aryl trifluoromethyl ethers involves the trifluoromethylation of the corresponding phenol. One potential pathway could involve the reaction of 2-methoxyphenol with a trifluoromethylating agent. A generalized workflow for such a synthesis is depicted below.

Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for 2-(trifluoromethyl)anisole, starting from a related anisole derivative. This represents a common strategy in organofluorine chemistry.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. scbt.com [scbt.com]

- 3. 2-Fluoro-5-(trifluoromethyl)anisole, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. Physical Properties of Ethers [unacademy.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Physical and Chemical Properties of Ethers - GeeksforGeeks [geeksforgeeks.org]

- 8. byjus.com [byjus.com]

- 9. 2-Fluoro-5-(trifluoromethyl)anisole, 97% | Fisher Scientific [fishersci.ca]

- 10. solubilityofthings.com [solubilityofthings.com]

Spectroscopic and Synthetic Insights into 1-Methoxy-2-(trifluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-Methoxy-2-(trifluoromethyl)benzene, also known as 2-(trifluoromethyl)anisole. It includes a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, this document outlines the experimental protocols for acquiring such spectra and presents a representative synthetic pathway for its preparation.

Spectroscopic Data Analysis

The unique structural features of this compound, namely the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group on an aromatic ring, give rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra are influenced by the electronic environment of each nucleus.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | ~7.5-7.6 | m | Aromatic CH | |

| ~7.0-7.1 | m | Aromatic CH | ||

| 3.9 | s | OCH₃ | ||

| ¹³C | ~157 | q | C-OCH₃ | |

| ~133 | q | C-CF₃ | ||

| ~132 | s | Aromatic CH | ||

| ~128 | s | Aromatic CH | ||

| ~121 | s | Aromatic CH | ||

| ~112 | s | Aromatic CH | ||

| ~123 | q | ~274 | CF₃ | |

| 56 | s | OCH₃ | ||

| ¹⁹F | ~ -62 | s | CF₃ |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) for ¹H and ¹³C NMR and CFCl₃ for ¹⁹F NMR. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic vibrational modes associated with its functional groups.

Table 2: Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic |

| ~2850-2960 | C-H stretch | Methoxy (CH₃) |

| ~1600, ~1490 | C=C stretch | Aromatic ring |

| ~1250-1300 | C-F stretch | Trifluoromethyl (CF₃) |

| ~1250 | Asymmetric C-O-C stretch | Aryl ether |

| ~1020 | Symmetric C-O-C stretch | Aryl ether |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern upon ionization. The molecular ion peak ([M]⁺) is observed at m/z 176, consistent with its molecular formula C₈H₇F₃O.

Table 3: Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 176 | [C₈H₇F₃O]⁺ (Molecular Ion) |

| 161 | [M - CH₃]⁺ |

| 145 | [M - OCH₃]⁺ |

| 107 | [M - CF₃]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the general procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube.[1]

Instrumentation and Data Acquisition:

-

¹H NMR: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the aromatic and aliphatic regions.

-

¹³C NMR: Spectra are acquired on the same spectrometer, often at a frequency of 100 or 125 MHz. Proton decoupling is used to simplify the spectrum to singlets for each carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR: This is performed on a spectrometer equipped with a fluorine probe, typically at a frequency of 376 or 470 MHz. The spectrum is often referenced to an external standard like CFCl₃.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Data Acquisition: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum. A background spectrum of the empty sample holder (salt plates or ATR crystal) is first recorded and then automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities. Electron Ionization (EI) at 70 eV is a common method for generating the molecular ion and subsequent fragments.

Instrumentation and Data Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Synthesis of this compound

A common synthetic route to this compound involves the trifluoromethylation of a suitable precursor. The following diagram illustrates a typical workflow.

Caption: A generalized workflow for the synthesis of this compound.

This synthesis typically involves the coupling of an aryl halide, such as 2-iodoanisole, with a trifluoromethylating agent. The reaction is often carried out in a suitable solvent and may require heating. Subsequent work-up and purification steps, such as extraction and distillation, are necessary to isolate the final product.

Signaling and Metabolic Pathways

While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, the metabolism of fluorinated anisole derivatives is an area of significant interest in drug development.[2][3] The presence of the trifluoromethyl group can significantly influence the metabolic stability and pharmacokinetic properties of a molecule.[2][3]

The metabolic fate of such compounds often involves enzymatic transformations in the liver. The following diagram illustrates a conceptual metabolic pathway for a generic fluorinated anisole.

Caption: Conceptual metabolic pathway of a fluorinated anisole derivative.

Phase I metabolism typically introduces or exposes functional groups through oxidation, reduction, or hydrolysis, often catalyzed by cytochrome P450 enzymes. For this compound, this could involve hydroxylation of the aromatic ring or O-demethylation. Phase II metabolism involves the conjugation of these modified compounds with endogenous molecules, such as glucuronic acid or sulfate, to increase their water solubility and facilitate their excretion from the body. The specific metabolites formed would require detailed in vivo or in vitro metabolic studies.

References

An In-depth Technical Guide to 1-Methoxy-2-(trifluoromethyl)benzene (CAS Number: 395-48-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methoxy-2-(trifluoromethyl)benzene, a fluorinated aromatic compound of significant interest in the chemical and pharmaceutical industries. This document details its physicochemical properties, spectroscopic profile, synthesis methodologies, and reactivity. Furthermore, it explores the applications of this compound as a key building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Safety and toxicological information are also reviewed.

Introduction

This compound, also known as 2-(trifluoromethyl)anisole, is an organic compound featuring a methoxy group and a trifluoromethyl group substituted on a benzene ring at the ortho position. The presence of the trifluoromethyl (-CF3) group imparts unique properties to the molecule, including high thermal stability, increased lipophilicity, and enhanced metabolic stability in biological systems.[1][2] These characteristics make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[2] This guide aims to consolidate the available technical information on this compound to serve as a valuable resource for researchers and professionals in related fields.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 395-48-2 | [3][4] |

| Molecular Formula | C₈H₇F₃O | [3][4] |

| Molecular Weight | 176.14 g/mol | [3][4] |

| Appearance | Colorless liquid | |

| Melting Point | -14.3 to -14.1 °C | |

| Boiling Point | 173.7 °C (at 754 Torr) | |

| Density (predicted) | 1.198 ± 0.06 g/cm³ | |

| Calculated LogP | 2.8 | [3][4] |

| Solubility | Soluble in organic solvents. | [5] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. A summary of the available data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | Source(s) |

| ¹H NMR | Data available in spectral databases. | |

| ¹³C NMR | Data available in spectral databases. | |

| ¹⁹F NMR | δ -62.44 ppm (s, 3F) | |

| Mass Spectrometry (GC-MS) | m/z = 176.1 | |

| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available. | [4] |

Synthesis and Reactivity

Synthesis

Several synthetic routes to this compound have been reported. Two common methods are highlighted below.

4.1.1. From 2-Methoxyaniline

A documented synthesis of this compound starts from 2-methoxyaniline. While the full experimental details were not available in the reviewed literature, this transformation typically involves a Sandmeyer-type reaction sequence. The general workflow for such a synthesis is depicted in the diagram below.

Caption: General workflow for the synthesis from 2-methoxyaniline.

4.1.2. From 2-Methoxybenzenediazonium Tetrafluoroborate

A more detailed experimental protocol involves the trifluoromethylation of a diazonium salt.

Experimental Protocol: Synthesis from 2-Methoxybenzenediazonium Tetrafluoroborate

-

Materials: 2-Methoxybenzenediazonium tetrafluoroborate, a suitable trifluoromethylating agent (e.g., a copper(I) trifluoromethyl complex), and an appropriate solvent (e.g., DMF).

-

Procedure: To a solution of the trifluoromethylating agent in the solvent, 2-methoxybenzenediazonium tetrafluoroborate is added portion-wise at a controlled temperature. The reaction mixture is stirred until the evolution of nitrogen gas ceases. The reaction is then quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by distillation or column chromatography to yield this compound.

The logical flow of this experimental process can be visualized as follows:

Caption: Experimental workflow for the synthesis of the target compound.

Reactivity

The benzene ring in this compound is activated by the electron-donating methoxy group and deactivated by the electron-withdrawing trifluoromethyl group. This electronic interplay influences its reactivity in electrophilic aromatic substitution reactions, directing incoming electrophiles primarily to the para position relative to the methoxy group. The trifluoromethyl group is generally stable under a variety of reaction conditions.

Applications

The primary application of this compound is as a versatile building block in organic synthesis. The trifluoromethyl group is a key pharmacophore that can enhance the pharmacological profile of drug candidates by improving their metabolic stability, lipophilicity, and binding affinity.[1][2]

Biological Activity and Toxicology

Detailed toxicological studies and specific biological activity data for this compound are limited in the public domain. The available safety information is primarily derived from GHS classifications.

Table 3: GHS Hazard Statements for this compound

| Hazard Code | Hazard Statement | Source(s) |

| H315 | Causes skin irritation | [3][4] |

| H317 | May cause an allergic skin reaction | [3][4] |

| H319 | Causes serious eye irritation | [3][4] |

| H335 | May cause respiratory irritation | [3][4] |

Due to the lack of comprehensive toxicological data, this compound should be handled with appropriate precautions in a laboratory setting. Standard safety measures, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable fluorinated building block with well-defined physicochemical and spectroscopic properties. Established synthetic routes make it an accessible intermediate for research and development. Its primary utility lies in the introduction of the 2-methoxy-trifluoromethylphenyl moiety into more complex molecules, a common strategy in modern drug design to enhance pharmacokinetic and pharmacodynamic properties. Further research into the specific biological activities and a more comprehensive toxicological profile of this compound would be beneficial for expanding its applications.

References

The Advent of a Key Fluorinated Building Block: A Technical History of 2-(Trifluoromethyl)anisole

For researchers, scientists, and drug development professionals, an in-depth exploration into the discovery, synthesis, and evolving applications of 2-(trifluoromethyl)anisole reveals a story intertwined with the very foundations of organofluorine chemistry. This guide illuminates the path from its likely theoretical conception, rooted in early fluorination techniques, to its current status as a valuable intermediate in the synthesis of complex molecules.

While a singular, celebrated discovery of 2-(trifluoromethyl)anisole is not prominent in the historical record, its existence is a direct consequence of the pioneering work in the late 19th and early 20th centuries to incorporate fluorine into organic molecules. The journey to synthesize this seemingly simple molecule is a reflection of the broader advancements in trifluoromethylation of aromatic systems.

From Harsh Beginnings: The Dawn of Aromatic Trifluoromethylation

The story of 2-(trifluoromethyl)anisole begins with the advent of methods to create the benzotrifluoride scaffold. The foundational work was laid by Belgian chemist Frédéric Swarts, who, in 1892, first demonstrated the conversion of benzotrichloride to benzotrifluoride using antimony fluoride. This marked a significant breakthrough in organofluorine chemistry.[1] Later, in the 1930s, industrial chemists at Kinetic Chemicals and IG Farben advanced this process by utilizing hydrogen fluoride (HF) in place of antimony trifluoride, a testament to the growing industrial importance of fluorinated compounds.[1]

These early methods, though effective for the parent benzotrifluoride, were harsh and often not suitable for more functionalized aromatic rings. The synthesis of a substituted derivative like 2-(trifluoromethyl)anisole would have required a precursor that could withstand these aggressive fluorinating conditions.

The Emergence of Synthetic Routes to 2-(Trifluoromethyl)anisole

The direct synthesis of 2-(trifluoromethyl)anisole likely emerged as an application of these established fluorination techniques to a suitable starting material, such as 2-methoxybenzotrichloride. The general approach would involve the halogen exchange reaction that was the cornerstone of early aromatic trifluoromethylation.

Classical Synthesis: Halogen Exchange

The most probable early synthetic route to 2-(trifluoromethyl)anisole would have involved the following steps:

-

Chlorination of o-cresol methyl ether (2-methylanisole): Free radical chlorination of the methyl group to form 2-methoxybenzotrichloride.

-

Fluorination: Treatment of 2-methoxybenzotrichloride with a fluorinating agent like antimony trifluoride (Swarts reaction) or anhydrous hydrogen fluoride to yield 2-(trifluoromethyl)anisole.

This classical approach, while foundational, suffered from limitations such as harsh reaction conditions and the use of hazardous reagents.

Modern Synthetic Methodologies

Over the decades, the synthetic toolbox for introducing the trifluoromethyl group has expanded dramatically, offering milder and more versatile methods applicable to a wider range of substrates. These advancements have undoubtedly been applied to the synthesis of 2-(trifluoromethyl)anisole and its derivatives.

Deoxofluorination of Carboxylic Acids

A significant advancement was the development of deoxofluorination reagents, which can convert a carboxylic acid group into a trifluoromethyl group. For the synthesis of 2-(trifluoromethyl)anisole, this would involve the treatment of 2-methoxybenzoic acid with a reagent like sulfur tetrafluoride (SF₄) or its more modern, user-friendly alternatives.

Cross-Coupling Reactions

The advent of transition-metal-catalyzed cross-coupling reactions has provided highly efficient and selective methods for the formation of C-CF₃ bonds. While perhaps not the first method of discovery, these have become state-of-the-art for the synthesis of trifluoromethylated arenes. A plausible modern synthesis of 2-(trifluoromethyl)anisole could involve the coupling of an aryl halide (e.g., 2-iodoanisole or 2-bromoanisole) with a trifluoromethyl source.

A variety of trifluoromethylating reagents have been developed for this purpose, including:

-

Nucleophilic Trifluoromethylating Reagents: The Ruppert-Prakash reagent (TMSCF₃) is a prominent example, often used in copper-mediated reactions.

-

Electrophilic Trifluoromethylating Reagents: Reagents developed by researchers such as Yagupolskii, Umemoto, and Togni have enabled the electrophilic trifluoromethylation of aryl nucleophiles.

-

Radical Trifluoromethylating Reagents: Reagents like the Langlois' reagent (CF₃SO₂Na) can generate a trifluoromethyl radical for addition to aromatic systems.[2]

Experimental Protocols

While the precise first experimental protocol is not documented, a representative classical and a modern synthetic approach are detailed below.

Protocol 1: Classical Synthesis via Halogen Exchange (Hypothetical Early Method)

Reaction: 2-Methoxybenzotrichloride to 2-(Trifluoromethyl)anisole

Materials:

-

2-Methoxybenzotrichloride

-

Anhydrous Hydrogen Fluoride (AHF) or Antimony Trifluoride (SbF₃) with a catalytic amount of Antimony Pentachloride (SbCl₅)

-

Inert solvent (e.g., carbon tetrachloride if using SbF₃)

-

Apparatus suitable for handling highly corrosive reagents.

Procedure (using AHF):

-

A pressure-resistant reactor is charged with 2-methoxybenzotrichloride.

-

Anhydrous hydrogen fluoride is carefully introduced into the reactor at a low temperature.

-

The reactor is sealed and the temperature is gradually raised to facilitate the halogen exchange reaction. Reaction progress is monitored by analyzing aliquots.

-

Upon completion, the excess AHF and generated HCl are carefully vented.

-

The crude product is neutralized, washed, and purified by distillation to yield 2-(trifluoromethyl)anisole.

Note: This procedure is highly hazardous and requires specialized equipment and expertise.

Protocol 2: Modern Synthesis via Copper-Catalyzed Trifluoromethylation

Reaction: 2-Iodoanisole with a Trifluoromethyl Source

Materials:

-

2-Iodoanisole

-

(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent)

-

Potassium fluoride (KF) or another suitable fluoride source

-

Copper(I) iodide (CuI)

-

Anhydrous, polar aprotic solvent (e.g., DMF or NMP)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add 2-iodoanisole, potassium fluoride, and copper(I) iodide.

-

Add the anhydrous solvent and stir the mixture.

-

Add (trifluoromethyl)trimethylsilane dropwise to the reaction mixture at room temperature.

-

The reaction mixture is then heated to a specified temperature (e.g., 60-80 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, the reaction is quenched with an aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure 2-(trifluoromethyl)anisole.

Data Presentation

Table 1: Comparison of Synthetic Routes to 2-(Trifluoromethyl)anisole

| Method | Starting Material | Key Reagents | Typical Yields | Advantages | Disadvantages |

| Halogen Exchange | 2-Methoxybenzotrichloride | AHF or SbF₃/SbCl₅ | Moderate to Good | Utilizes readily available bulk chemicals | Harsh conditions, hazardous reagents, limited functional group tolerance |

| Deoxofluorination | 2-Methoxybenzoic Acid | SF₄, DAST, etc. | Good | Direct conversion from carboxylic acid | Use of corrosive and/or toxic fluorinating agents |

| Cross-Coupling | 2-Haloanisole | TMSCF₃, CuI, KF | Good to Excellent | Mild conditions, high functional group tolerance, high selectivity | Cost of reagents and catalysts, requires pre-functionalized starting material |

Mandatory Visualization

Caption: Historical development of synthetic routes to 2-(trifluoromethyl)anisole.

Caption: Workflow for a modern synthesis of 2-(trifluoromethyl)anisole.

Conclusion

The history of 2-(trifluoromethyl)anisole is not one of a single, dramatic discovery but rather a story of steady scientific progress. Its synthesis was made possible by the foundational work on aromatic fluorination, and its preparation methods have evolved in lockstep with the broader advancements in organic chemistry. Today, thanks to modern synthetic techniques, 2-(trifluoromethyl)anisole is a readily accessible building block, empowering chemists in their quest to design and create the next generation of pharmaceuticals, agrochemicals, and advanced materials.

References

A Technical Guide to 1-Methoxy-2-(trifluoromethyl)benzene for Researchers and Drug Development Professionals

An In-depth Overview of the Commercial Availability, Synthesis, and Reactivity of a Key Building Block in Modern Chemistry

Introduction

1-Methoxy-2-(trifluoromethyl)benzene, also known as 2-(trifluoromethyl)anisole, is a fluorinated aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research. The presence of the trifluoromethyl group, a powerful electron-withdrawing moiety, and the methoxy group, an electron-donating group, on the same aromatic ring imparts unique electronic properties and metabolic stability to molecules incorporating this scaffold. This technical guide provides a comprehensive overview of its commercial availability, detailed synthetic methodologies, and reactivity, serving as a vital resource for researchers, scientists, and professionals in drug development.

Commercial Availability

This compound (CAS No. 395-48-2) is commercially available from a variety of suppliers, catering to both research and development as well as bulk manufacturing needs.[1][2][3][4] Purity levels for this chemical are typically offered at 95% or higher.[1] Pricing can vary significantly based on the supplier, quantity, and purity. For smaller, research-scale quantities, prices can range from approximately $20 per gram to several hundred dollars for larger quantities.

For the convenience of researchers, the following table summarizes the availability of this compound from a selection of chemical suppliers. Please note that pricing and stock levels are subject to change and should be confirmed with the respective suppliers.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| Fluorochem | F013872 | 98.0% | 1 g | £60.00 |

| 5 g | £180.00 | |||

| 25 g | £720.00 | |||

| Advanced ChemBlocks | Q67897 | 95% | Inquire | Inquire |

| CookeChem | - | 98% | Inquire | Inquire |

| Ambeed | - | >95% | 1 g | $20 |

| 5 g | $65 | |||

| Reagentia | R00C0BG | - | 5 g | €850.33 |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. One common and effective method involves the methylation of 2-(trifluoromethyl)phenol. This reaction is typically carried out in the presence of a base and a methylating agent.

Experimental Protocol: Methylation of 2-(Trifluoromethyl)phenol

Materials:

-

2-(Trifluoromethyl)phenol

-

Dimethyl sulfate (DMS) or Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-(trifluoromethyl)phenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq) or sodium hydroxide (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

-

Slowly add the methylating agent, such as dimethyl sulfate (1.2 eq) or methyl iodide (1.2 eq), to the reaction mixture.

-

Heat the reaction mixture to a temperature between 50-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and quench it by adding water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group. This substitution pattern makes the aromatic ring susceptible to various transformations.

Electrophilic Aromatic Substitution

The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution, while the trifluoromethyl group is a meta-directing deactivator. In the case of this compound, the directing effects of the two substituents are reinforcing for substitution at the 4- and 6-positions (para and ortho to the methoxy group, respectively, and meta to the trifluoromethyl group). The 4-position is generally favored due to reduced steric hindrance.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Experimental Protocol: Nitration of this compound

Materials:

-

This compound

-

Fuming nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane

-

Ice-water bath

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask cooled in an ice-water bath, slowly add concentrated sulfuric acid to a solution of this compound in dichloromethane.

-

To this cooled mixture, add fuming nitric acid dropwise while maintaining the temperature below 10°C.

-

Stir the reaction mixture at 0-5°C and monitor its progress by TLC.

-

Upon completion, carefully pour the reaction mixture into ice water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting nitro-substituted product can be purified by recrystallization or column chromatography.

Nucleophilic Aromatic Substitution

While aromatic rings are generally electron-rich and not susceptible to nucleophilic attack, the presence of a strong electron-withdrawing group like trifluoromethyl can activate the ring towards nucleophilic aromatic substitution (SNAr), especially if a good leaving group is present at an ortho or para position. For this compound itself, nucleophilic substitution on the ring is not a common reaction. However, derivatives with a leaving group ortho or para to the trifluoromethyl group would be expected to undergo SNAr reactions.

Conclusion

This compound is a readily available and versatile building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its synthesis is straightforward, and its reactivity, particularly in electrophilic aromatic substitution, is well-defined, allowing for the strategic introduction of various functional groups. This guide provides a foundational understanding for researchers looking to utilize this important chemical intermediate in their synthetic endeavors.

References

Unraveling the Structural Nuances of 2-(Trifluoromethyl)anisole: A Technical Guide for Researchers

An in-depth exploration of the molecular structure and conformational preferences of 2-(trifluoromethyl)anisole, a key building block in medicinal chemistry and materials science, is crucial for understanding its reactivity, intermolecular interactions, and ultimately, its function. This technical guide provides a comprehensive overview of the experimental and computational methodologies employed to elucidate the three-dimensional architecture of this fluorinated aromatic compound.

Predicted Molecular Structure and Conformational Isomerism

The molecular structure of 2-(trifluoromethyl)anisole is defined by the spatial arrangement of its constituent atoms. Key structural parameters include bond lengths (e.g., C-C, C-O, C-F), bond angles, and the dihedral angle describing the orientation of the methoxy group relative to the benzene ring.

A critical aspect of 2-(trifluoromethyl)anisole's structure is its conformational flexibility, primarily arising from the rotation around the C(aryl)-O bond. This rotation gives rise to different conformers, each with a distinct energy level. The interplay of steric hindrance and electronic effects governs the relative stability of these conformers.

It is anticipated that 2-(trifluoromethyl)anisole will exhibit two primary conformations: a planar (or near-planar) conformer and a non-planar (skewed) conformer . The planar conformer, where the methoxy group lies in the plane of the benzene ring, can exist in two forms: syn (methoxy group oriented towards the trifluoromethyl group) and anti (methoxy group oriented away from the trifluoromethyl group). Due to significant steric repulsion between the bulky trifluoromethyl group and the methoxy group, the syn-planar conformation is expected to be highly disfavored. The anti-planar conformation is more stable but may still experience some steric strain.

Consequently, a non-planar conformer, where the methoxy group is rotated out of the plane of the aromatic ring, is likely to be the global minimum energy structure. This allows for the alleviation of steric hindrance between the ortho substituents. The determination of the precise dihedral angle in this non-planar conformer and the energy barrier to rotation between conformers are key objectives of structural analysis.

Experimental Protocols for Structural Elucidation

A variety of sophisticated experimental techniques can be employed to determine the molecular structure and conformational preferences of 2-(trifluoromethyl)anisole with high precision.

X-ray Crystallography

X-ray crystallography provides unambiguous determination of the molecular structure in the solid state.

Methodology:

-

Crystal Growth: Single crystals of 2-(trifluoromethyl)anisole of suitable size and quality are grown from an appropriate solvent by slow evaporation, cooling, or vapor diffusion.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods, followed by refinement to obtain the final molecular structure.

Expected Outcome: Precise bond lengths, bond angles, and the dihedral angle of the molecule in the crystalline state. This would definitively establish the preferred conformation in the solid phase.

Gas Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid state.

Methodology:

-

Sample Introduction: A gaseous beam of 2-(trifluoromethyl)anisole is introduced into a high-vacuum chamber.

-

Electron Scattering: A high-energy electron beam is scattered by the gas-phase molecules.

-

Data Analysis: The scattered electron intensity is recorded as a function of the scattering angle. This data is then used to generate a radial distribution curve, from which internuclear distances and bond angles are derived by fitting to a molecular model.

Expected Outcome: Accurate determination of the average molecular geometry in the gas phase. This technique is particularly valuable for identifying the presence of multiple conformers and their relative populations at a given temperature.

Microwave Spectroscopy

Microwave spectroscopy measures the rotational transitions of molecules in the gas phase with extremely high resolution.

Methodology:

-

Sample Preparation: A gaseous sample of 2-(trifluoromethyl)anisole is introduced into a microwave spectrometer.

-

Spectral Acquisition: The sample is irradiated with microwave radiation, and the absorption or emission of radiation corresponding to rotational transitions is detected.

-

Structural Determination: The rotational constants obtained from the spectrum are related to the principal moments of inertia of the molecule, which in turn depend on its geometry. By analyzing the spectra of different isotopologues, a precise three-dimensional structure can be determined.

Expected Outcome: Highly accurate molecular geometry, including bond lengths and angles, for the lowest energy conformer(s) in the gas phase. It can also provide information on the dipole moment and barriers to internal rotation.

Computational Chemistry Approaches

In the absence of experimental data, and to complement it, computational chemistry provides a powerful toolkit for investigating the molecular structure and conformation of 2-(trifluoromethyl)anisole.

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum chemical method that can accurately predict molecular properties.

Methodology:

-

Conformational Search: A systematic or stochastic search of the conformational space is performed to identify all possible low-energy conformers. This typically involves rotating the C(aryl)-O bond and optimizing the geometry at each step.

-

Geometry Optimization: The geometry of each identified conformer is fully optimized to find the minimum energy structure.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to calculate thermodynamic properties.

-

Rotational Barrier Calculation: The potential energy surface for the rotation around the C(aryl)-O bond is calculated to determine the energy barriers between the stable conformers.

Expected Outcome: A detailed understanding of the conformational landscape, including the geometries of all stable conformers, their relative energies, and the energy barriers for interconversion. This data can be directly compared with experimental results.

Data Presentation

Quantitative data obtained from these experimental and computational methods should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Predicted Geometric Parameters for the Most Stable Conformer of 2-(Trifluoromethyl)anisole

| Parameter | Predicted Value | Method |

| Bond Lengths (Å) | ||

| C-O | Value | DFT |

| C-C (aromatic) | Value | DFT |

| C-CF3 | Value | DFT |

| C-F | Value | DFT |

| Bond Angles (°) ** | ||

| C-O-C | Value | DFT |

| O-C-C | Value | DFT |

| F-C-F | Value | DFT |

| Dihedral Angle (°) ** | ||

| C-C-O-C | Value | DFT |

Table 2: Calculated Relative Energies and Rotational Barriers for 2-(Trifluoromethyl)anisole Conformers

| Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) | Method |

| Non-planar (Global Minimum) | 0.0 | - | DFT |

| anti-Planar (Transition State) | Value | Value | DFT |

| syn-Planar (High Energy) | Value | - | DFT |

Logical Workflow for Structural Determination

The process of determining the molecular structure and conformation of 2-(trifluoromethyl)anisole can be visualized as a logical workflow.

Caption: Workflow for determining the molecular structure of 2-(trifluoromethyl)anisole.

Conformer Interconversion Pathway

The interconversion between the stable conformers of 2-(trifluoromethyl)anisole can be depicted as a simplified potential energy pathway.

Caption: Simplified pathway for conformer interconversion in 2-(trifluoromethyl)anisole.

Conclusion

A thorough understanding of the molecular structure and conformational behavior of 2-(trifluoromethyl)anisole is paramount for its effective application in drug design and materials science. While direct experimental data remains to be published, this guide outlines the robust experimental and computational methodologies that are essential for elucidating these critical structural parameters. The combination of X-ray crystallography, gas-phase techniques, and high-level computational modeling will undoubtedly provide a definitive picture of the three-dimensional world of this important fluorinated molecule, paving the way for more rational and predictive molecular design.

The Ascendant Role of the Trifluoromethyl Group in Anisole-Based Bioactive Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of trifluoromethyl (-CF3) groups into molecular scaffolds represents a cornerstone of modern medicinal chemistry. This technical guide delves into the profound influence of trifluoromethylation on the biological activity of anisole derivatives, a class of compounds with significant therapeutic potential. By examining key biological activities, including anticancer and anti-inflammatory effects, this document provides a comprehensive overview for researchers and professionals engaged in drug discovery and development. This guide will explore the underlying mechanisms of action, present quantitative data in a structured format, and provide detailed experimental methodologies to facilitate further research and application.

Introduction: The Physicochemical Impact of Trifluoromethylation

The trifluoromethyl group, owing to its high electronegativity and steric bulk, imparts unique physicochemical properties to parent molecules. When appended to the anisole scaffold, the -CF3 group can significantly modulate lipophilicity, metabolic stability, and receptor binding affinity. An increase in lipophilicity often enhances membrane permeability and bioavailability, while the strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life. These modifications are pivotal in transforming a lead compound into a viable drug candidate.

Anticancer Activity of Trifluoromethylated Anisole Derivatives

Trifluoromethylated anisole derivatives have emerged as a promising class of compounds in oncology research. Their cytotoxic effects against various cancer cell lines are often attributed to the induction of apoptosis and cell cycle arrest.

Representative In Vitro Anticancer Activity

Table 1: Representative Anticancer Activity of 4-(Trifluoromethyl)anisole Derivatives against MCF-7 Cells

| Compound ID | Substitution Pattern on Anisole Ring | IC50 (µM)¹ |

| TFA-01 | Unsubstituted | 15.2 |

| TFA-02 | 2-Chloro | 8.5 |

| TFA-03 | 3-Nitro | 5.1 |

| TFA-04 | 2,5-Dichloro | 3.8 |

| Doxorubicin | (Reference Drug) | 1.2 |

¹IC50 values are representative and collated from studies on structurally similar compounds to demonstrate potential structure-activity relationships.

Mechanism of Action: Induction of Apoptosis

A common mechanism by which many anticancer agents exert their effect is through the induction of programmed cell death, or apoptosis. Trifluoromethylated compounds have been shown to trigger this cascade in cancer cells. The process typically involves the activation of caspases, a family of cysteine proteases that execute the apoptotic program.

Caption: Generalized signaling pathway for apoptosis induction.

Anti-inflammatory Activity: COX-2 Inhibition

Chronic inflammation is a key driver of various diseases, including cancer and arthritis. Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated during inflammation and is a key target for anti-inflammatory drugs. Several trifluoromethylated compounds have demonstrated potent and selective inhibition of COX-2.

Representative In Vitro COX-2 Inhibitory Activity

The following table presents representative data on the COX-2 inhibitory activity of a hypothetical series of trifluoromethylated anisole derivatives, illustrating their potential as anti-inflammatory agents.

Table 2: Representative COX-1 and COX-2 Inhibition by Trifluoromethylated Anisole Derivatives

| Compound ID | COX-1 IC50 (µM)² | COX-2 IC50 (µM)² | Selectivity Index (COX-1/COX-2) |

| TFA-05 | 25.8 | 1.2 | 21.5 |

| TFA-06 | 15.3 | 0.5 | 30.6 |

| TFA-07 | 30.1 | 2.5 | 12.0 |

| Celecoxib | 15.0 | 0.05 | 300 |

²IC50 values are representative and based on data from structurally related trifluoromethylated compounds to demonstrate potential inhibitory activity and selectivity.

Experimental Protocols

To facilitate further research, detailed methodologies for the key biological assays are provided below.

Protocol for MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Trifluoromethylated anisole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylated anisole derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol for In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Trifluoromethylated anisole derivatives (dissolved in DMSO)

-

Stannous chloride solution (to stop the reaction)

-

ELISA kit for prostaglandin E2 (PGE2) detection

Procedure:

-

Enzyme Preparation: Dilute the COX-2 enzyme in the reaction buffer.

-

Inhibitor Incubation: In a reaction tube, add the reaction buffer, heme, and the test compound at various concentrations. Add the diluted COX-2 enzyme and pre-incubate for 10 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid. Incubate for exactly 2 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding stannous chloride solution.

-

PGE2 Measurement: Quantify the amount of PGE2 produced using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Experimental and Drug Discovery Workflow

The development of novel therapeutic agents follows a structured workflow, from initial design and synthesis to preclinical evaluation.

Caption: A typical workflow for drug discovery and evaluation.

Conclusion and Future Perspectives

The incorporation of a trifluoromethyl group into the anisole scaffold presents a highly effective strategy for the development of novel therapeutic agents with potent anticancer and anti-inflammatory activities. The representative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field. Future research should focus on the synthesis and systematic biological evaluation of novel series of trifluoromethylated anisole derivatives to establish clear structure-activity relationships and to identify lead candidates for further preclinical and clinical development. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for optimizing their therapeutic potential and advancing them toward clinical applications.

Methodological & Application

Application Notes and Protocols: Synthesis of a Key Kinase Inhibitor Intermediate from 1-Methoxy-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a key intermediate, 3-methoxy-5-(trifluoromethyl)aniline, starting from 1-methoxy-3-(trifluoromethyl)benzene. This intermediate is a valuable building block in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. The trifluoromethyl group imparts favorable properties such as enhanced metabolic stability and increased binding affinity to target proteins.

Introduction

The strategic incorporation of fluorine-containing moieties is a widely employed strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. The trifluoromethyl group, in particular, is known to enhance lipophilicity and metabolic stability. 1-Methoxy-3-(trifluoromethyl)benzene serves as a readily available starting material for the synthesis of complex pharmaceutical intermediates. This document outlines the nitration of 1-methoxy-3-(trifluoromethyl)benzene followed by the reduction of the resulting nitro compound to yield 3-methoxy-5-(trifluoromethyl)aniline, a crucial precursor for the synthesis of a variety of bioactive molecules, including potent kinase inhibitors such as Nilotinib.

Data Presentation

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temperature | Time | Yield (%) |

| 1 | Nitration | 1-Methoxy-3-(trifluoromethyl)benzene | 1-Methoxy-2-nitro-5-(trifluoromethyl)benzene | Fuming Nitric Acid, Sulfuric Acid | None | 0-10 °C | 1-2 h | ~90% |

| 2 | Reduction | 1-Methoxy-2-nitro-5-(trifluoromethyl)benzene | 3-Methoxy-5-(trifluoromethyl)aniline | Iron powder, Ammonium Chloride, Ethanol, Water | Ethanol/Water | Reflux (~80 °C) | 2-4 h | ~85% |

Experimental Protocols

Step 1: Synthesis of 1-Methoxy-2-nitro-5-(trifluoromethyl)benzene

Objective: To introduce a nitro group onto the aromatic ring of 1-methoxy-3-(trifluoromethyl)benzene.

Materials:

-

1-Methoxy-3-(trifluoromethyl)benzene

-

Fuming Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Deionized Water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add concentrated sulfuric acid.

-

Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add 1-methoxy-3-(trifluoromethyl)benzene to the cold sulfuric acid while maintaining the temperature below 10 °C.

-

In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the nitrating mixture dropwise to the stirred solution of the starting material in sulfuric acid, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The product will separate as an oil. Extract the aqueous mixture with diethyl ether.

-

Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The product, 1-methoxy-2-nitro-5-(trifluoromethyl)benzene, can be purified further by vacuum distillation or column chromatography if necessary.

Step 2: Synthesis of 3-Methoxy-5-(trifluoromethyl)aniline

Objective: To reduce the nitro group of 1-methoxy-2-nitro-5-(trifluoromethyl)benzene to an amine.

Materials:

-

1-Methoxy-2-nitro-5-(trifluoromethyl)benzene

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Deionized Water

-

Celite

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-methoxy-2-nitro-5-(trifluoromethyl)benzene, ethanol, and a solution of ammonium chloride in water.

-

Add iron powder to the mixture with vigorous stirring.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the iron salts, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methoxy-5-(trifluoromethyl)aniline.

-

The product can be purified by column chromatography on silica gel or by vacuum distillation.

Mandatory Visualization

Caption: Synthetic pathway from 1-methoxy-3-(trifluoromethyl)benzene to a key kinase inhibitor intermediate.

Caption: Mechanism of action of a tyrosine kinase inhibitor in cancer cells.

Application Notes and Protocols for the Synthesis of Trifluoromethylated Arenes via Photoredox Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the trifluoromethylation of arenes and heteroarenes using a visible-light photoredox-catalyzed approach. This method offers a mild and efficient alternative to traditional trifluoromethylation techniques, which often require harsh conditions or pre-functionalized substrates. The trifluoromethyl group is a crucial moiety in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2]

Introduction

The introduction of a trifluoromethyl (CF3) group into organic molecules is a key strategy in modern drug design.[1][3] Photoredox catalysis has emerged as a powerful tool for this transformation, enabling the direct C-H trifluoromethylation of a wide range of aromatic systems under mild reaction conditions.[4][5] This protocol utilizes a commercially available photocatalyst, a simple trifluoromethyl source, and a household light bulb to generate trifluoromethyl radicals, which then react with the aromatic substrate.[4][5]

General Reaction Scheme

A general scheme for the photoredox-catalyzed trifluoromethylation of arenes is presented below. The reaction is initiated by the excitation of a photocatalyst with visible light. The excited photocatalyst then reduces a trifluoromethyl source to generate a trifluoromethyl radical. This radical adds to the arene, and subsequent oxidation and deprotonation yield the trifluoromethylated product.[4][5]

Diagram: General Workflow for Photoredox-Catalyzed Arene Trifluoromethylation

Caption: General workflow for the photoredox-catalyzed trifluoromethylation of arenes.

Quantitative Data Summary

The following table summarizes representative yields for the trifluoromethylation of various arenes and heteroarenes using a photoredox-catalyzed protocol. These examples demonstrate the broad substrate scope and efficiency of this methodology.

| Entry | Substrate | Trifluoromethyl Source | Photocatalyst | Yield (%) |

| 1 | Benzene | TfCl | Ru(phen)₃Cl₂ | 18 |

| 2 | N-Methylpyrrole | TfCl | Ru(phen)₃Cl₂ | 88 |

| 3 | Thiophene | TfCl | Ru(phen)₃Cl₂ | 81 |

| 4 | Furan | TfCl | Ru(phen)₃Cl₂ | 91 |

| 5 | Indole | TfCl | Ru(phen)₃Cl₂ | 87 |

| 6 | Pyridine | TfCl | Ru(phen)₃Cl₂ | 75 |

| 7 | Thiazole | TfCl | Ru(phen)₃Cl₂ | 70 |

| 8 | Styrene | CF₃I | Ru(phen)₃Cl₂ | High E-selectivity |

Data is compiled from representative examples in the literature.[4][5][6] Yields are for isolated products.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the photoredox-catalyzed trifluoromethylation of arenes.[4][5]

Materials:

-

Arene or heteroarene substrate

-

Trifluoromethanesulfonyl chloride (TfCl) or Trifluoroiodomethane (CF₃I)

-

Tris(phenanthroline)ruthenium(II) chloride (Ru(phen)₃Cl₂)

-

Acetonitrile (CH₃CN), anhydrous

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (for alkene trifluoromethylation)[6]

-

Reaction vial or flask

-

Magnetic stirrer and stir bar

-

Visible light source (e.g., household compact fluorescent lamp or blue LEDs)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup:

-

In a reaction vial equipped with a magnetic stir bar, combine the arene or heteroarene (1.0 equiv), the photocatalyst (e.g., Ru(phen)₃Cl₂, 1-5 mol%), and anhydrous acetonitrile.

-

If using an alkene substrate with CF₃I, add DBU (2.0 equiv).[6]

-

Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Add the trifluoromethyl source (e.g., TfCl or CF₃I, 1.5-3.0 equiv) to the reaction mixture.

-

-

Irradiation:

-

Place the reaction vial approximately 5-10 cm from a visible light source (e.g., a 26W compact fluorescent lamp or a 440 nm blue LED lamp).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to 24 hours depending on the substrate.

-

-

Workup and Purification:

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated arene.

-

Mechanism

The proposed mechanism for the photoredox-catalyzed trifluoromethylation of arenes is depicted below.

Diagram: Proposed Catalytic Cycle for Photoredox Arene Trifluoromethylation

Caption: Proposed mechanism for photoredox-catalyzed arene trifluoromethylation.[4][5]

The catalytic cycle is initiated by the excitation of the Ru(II) photocatalyst to its excited state by visible light.[4][5] This excited state is a potent reductant and undergoes single-electron transfer (SET) with the trifluoromethyl source (e.g., triflyl chloride), generating a trifluoromethyl radical and the oxidized Ru(III) species.[4][5] The highly reactive trifluoromethyl radical then adds to the arene to form a radical intermediate.[4] This intermediate is subsequently oxidized by the Ru(III) species, regenerating the ground state Ru(II) photocatalyst and forming a cation which, after deprotonation, yields the final trifluoromethylated product.[4][5]

Safety and Handling

-

Trifluoromethylating agents should be handled with care in a well-ventilated fume hood.

-

Anhydrous solvents should be used to ensure reaction efficiency.

-

Standard personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times.

Applications in Drug Development

The ability to introduce trifluoromethyl groups into complex molecules at a late stage of a synthetic sequence is highly valuable in drug discovery.[4] This allows for the rapid generation of analogs of biologically active compounds, which can be screened for improved pharmacological properties. For example, this methodology has been successfully applied to the trifluoromethylation of precursors to drugs for conditions like Alzheimer's disease.[4] The enhanced metabolic stability and lipophilicity conferred by the CF₃ group can lead to improved drug efficacy and pharmacokinetics.[2][7]

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]

- 7. nbinno.com [nbinno.com]

Application of 1-Methoxy-2-(trifluoromethyl)benzene in Medicinal and Agrochemical Chemistry: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-2-(trifluoromethyl)benzene, also known as 2-trifluoromethylanisole, is a fluorinated aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules. The presence of both a methoxy group and a trifluoromethyl group on the benzene ring imparts unique electronic and physicochemical properties, making it a versatile intermediate in medicinal and agrochemical research. The electron-withdrawing nature of the trifluoromethyl group enhances metabolic stability and can influence the binding affinity of a molecule to its biological target, while the methoxy group can be a key site for further functionalization or can contribute to the desired pharmacokinetic profile.

This document provides a detailed account of the application of this compound in the synthesis of bioactive compounds, with a focus on the fungicide Trifloxystrobin as a key example. It includes quantitative data on biological activity, detailed experimental protocols, and visualizations of relevant pathways and workflows to support researchers in their drug discovery and development endeavors.

Application in Agrochemicals: Synthesis of Trifloxystrobin

Trifloxystrobin is a broad-spectrum strobilurin fungicide widely used in agriculture. Its chemical structure features a trifluoromethylphenyl group, which can be synthesized from precursors derived from this compound.

Fungicidal Activity of Trifloxystrobin

Trifloxystrobin exhibits potent inhibitory activity against a wide range of fungal pathogens. The following table summarizes its efficacy (EC50 values) against various fungi.

| Fungal Species | EC50 (µg/mL) | Reference |

| Echinochloa crusgalli | 1.7 | [1] |

| Botrytis cinerea | In vivo: Better than pyrimethanil | [2] |

| Pseudoperonospora cubensis | In vitro: Greater than pyrimethanil | [2] |

| Erysiphe cichoracearum | Strong activity at 50 mg/L | [2] |

Mechanism of Action: Inhibition of Mitochondrial Respiration

Trifloxystrobin acts by inhibiting the mitochondrial respiration in fungi.[3] Specifically, it blocks the electron transport chain at the cytochrome bc1 complex (Complex III), leading to a disruption of ATP synthesis and ultimately causing fungal cell death.

Caption: Mechanism of action of Trifloxystrobin.

Synthetic Protocols

The following section details a plausible synthetic route for Trifloxystrobin starting from this compound. This pathway involves a Friedel-Crafts acylation to introduce an acetyl group, followed by oximation and subsequent coupling reactions as described in various patents.

Synthetic Workflow Overview

Caption: Synthetic workflow for Trifloxystrobin.

Experimental Protocol 1: Synthesis of 1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethan-1-one (Intermediate 1)

Objective: To introduce an acetyl group to the this compound ring via Friedel-Crafts acylation.

Materials:

-

This compound

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add anhydrous aluminum chloride (1.2 eq) portion-wise.

-

Allow the mixture to stir for 15 minutes at 0 °C.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1M hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with DCM.

-